molecular formula C8H15ClN2O3S B3017887 2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide CAS No. 1996495-20-5

2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide

Cat. No.: B3017887
CAS No.: 1996495-20-5
M. Wt: 254.73
InChI Key: NXZMYSMPKNOYOQ-UHFFFAOYSA-N
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Description

Thiazolidine motifs, which “2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide” seems to belong to, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . In the thiazolidine nucleus, a large number of substitutions are possible on 2, 4, and 5 positions responsible for enhancing the compound’s pharmaceutical importance .


Chemical Reactions Analysis

The synthesis of thiazolidine derivatives often involves reactions with isothiocyanates to furnish a new intermediate with an inverted configuration .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

2-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O3S/c1-7(9)8(12)10-3-5-11-4-2-6-15(11,13)14/h7H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZMYSMPKNOYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1CCCS1(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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